Cas no 329226-30-4 (2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide)

2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- ChemDiv1_008391
- AKOS001652342
- SR-01000471117
- HMS610N09
- 2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide
- CDS1_001991
- Oprea1_864526
- 2,5-DICHLORO-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
- 329226-30-4
- SR-01000471117-1
- F0915-2670
- 2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide
- DivK1c_003031
- 2,5-dichloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-thiophenecarboxamide
- 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide
-
- インチ: 1S/C17H14Cl2N4O3S2/c1-9-7-10(2)21-17(20-9)23-28(25,26)12-5-3-11(4-6-12)22-16(24)13-8-14(18)27-15(13)19/h3-8H,1-2H3,(H,22,24)(H,20,21,23)
- InChIKey: DEOVYQRGILSMLA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(S1)Cl)C(NC1C=CC(=CC=1)S(NC1N=C(C)C=C(C)N=1)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 455.9884381g/mol
- どういたいしつりょう: 455.9884381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 138Ų
2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0915-2670-3mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-25mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-15mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-5μmol |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-2μmol |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-20μmol |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-4mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-10mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-20mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0915-2670-50mg |
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-3-carboxamide |
329226-30-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamideに関する追加情報
Introduction to 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide (CAS No. 329226-30-4)
2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide, identified by its CAS number 329226-30-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a thiophene core, which is a heterocyclic structure consisting of a benzene ring fused with a sulfur atom. The presence of multiple functional groups, including chloro substituents, a sulfamoyl moiety, and a pyrimidine derivative, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structural complexity of 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide arises from its multifaceted architecture. The thiophene ring serves as the central scaffold, providing a stable backbone for the attachment of various pharmacophoric elements. The two chloro atoms at the 2 and 5 positions introduce electrophilic centers that can participate in further chemical modifications, while the sulfamoyl group at the nitrogen position enhances the compound's solubility and bioavailability. Additionally, the 4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl moiety adds another layer of complexity, incorporating a pyrimidine-based structure known for its biological activity.
In recent years, there has been growing interest in thiophene derivatives due to their diverse pharmacological properties. Thiophenes have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The specific arrangement of functional groups in 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide may contribute to its potential therapeutic effects by interacting with biological targets such as enzymes and receptors. For instance, the sulfamoyl group is known to modulate enzyme activity by acting as a competitive inhibitor or by forming hydrogen bonds with key residues in the active site.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiophene derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The presence of multiple aromatic rings in 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide allows for π-stacking interactions with biological targets, which can enhance binding affinity and efficacy. Furthermore, the dimethylpyrimidine moiety may contribute to the compound's ability to cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide interacts with potential targets such as protein kinases or transcription factors. These studies suggest that the compound may exhibit inhibitory effects on several key enzymes involved in cancer pathways.
The synthesis of 2,5-dichloro-N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}thiophene-3-carboxamide presents both challenges and opportunities for chemists. The multi-step synthesis involves introducing various functional groups while maintaining regioselectivity and high yield. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic rings efficiently. Additionally, protecting group strategies are essential to ensure that each functional group is introduced at the correct position without interfering with subsequent reactions.
In conclusion, 2 ,5 - dichloro - N - { 4 - ( 4 , 6 - dimethylpyrimidin - 2 - ylsulfamoylphenyl } thiophene - 3 - carboxamide ( CAS No . 329226 - 30 - 4 ) is a structurally complex and biologically promising compound that warrants further investigation . Its unique combination of functional groups and potential interactions with biological targets make it an attractive candidate for drug development . As research in this area continues , it is likely that new applications and therapeutic uses will be discovered .
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